N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a thiophene ring, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the thiophene ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C15H14N2OS |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14N2OS/c1-9-4-6-12(7-5-9)14(18)17-15-13(8-16)10(2)11(3)19-15/h4-7H,1-3H3,(H,17,18) |
InChI Key |
FQGNJKNXCQRHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Origin of Product |
United States |
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